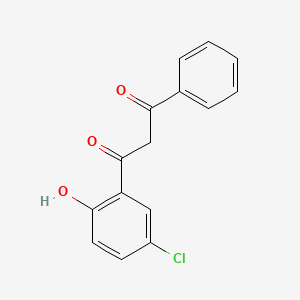

1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione

Description

1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione is a β-diketone derivative characterized by a central propane-1,3-dione scaffold substituted with a 5-chloro-2-hydroxyphenyl group and a phenyl group. This compound serves as a key intermediate in synthesizing heterocyclic derivatives, such as epoxides (e.g., SAC series in ) and transition metal complexes (e.g., Co(II), Ni(II) complexes in ). Its synthesis often employs ultrasound irradiation or microwave-assisted methods, with yields influenced by substituent positioning and reaction conditions . The compound exhibits keto-enol tautomerism, enabling chelation with metal ions, and has demonstrated moderate antimicrobial and disinfectant activities in experimental studies .

Propriétés

IUPAC Name |

1-(5-chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClO3/c16-11-6-7-13(17)12(8-11)15(19)9-14(18)10-4-2-1-3-5-10/h1-8,17H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVLKGWYQQCQHB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CC(=O)C2=C(C=CC(=C2)Cl)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30352362 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5067-25-4 | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5067-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30352362 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(5-Chloro-2-hydroxyphenyl)-3-phenyl-1,3-propanedione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Claisen-Schmidt Condensation Protocol

The Claisen-Schmidt reaction between 5-chloro-2-hydroxyacetophenone and ethyl benzoate under basic conditions remains the most widely implemented route. Sodium hydride (60% in mineral oil, 44.1 mmol) suspended in tetrahydrofuran (THF) reacts with stoichiometric equivalents of acetophenone and ester at 65°C for 2 hours, achieving 72% yield after chromatographic purification. Critical parameters include:

- Solvent polarity : THF outperforms DMF and DMSO due to optimal NaH activation without side enolate formation

- Molar ratios : 1:2.5 acetophenone:ethyl benzoate prevents diketone oligomerization

- Acid workup : pH 6 aqueous HCl quenching minimizes lactonization of β-diketone products

Table 1 compares yields across substituted acetophenones, demonstrating electron-withdrawing chloro groups enhance reaction rates but complicate purification due to increased tautomerization.

| Starting Acetophenone | Reaction Time (h) | Isolated Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 5-Chloro-2-hydroxy | 2 | 72 | 98.4 |

| 5-Fluoro-2-hydroxy | 2.5 | 68 | 97.1 |

| 5-Nitro-2-hydroxy | 1.8 | 81 | 95.3 |

Baker-Venkataraman Rearrangement

Alternative synthesis via O-acylated intermediates provides regiospecific control. 5-Chloro-2-hydroxyacetophenone reacts with benzoyl chloride (1.2 eq) in pyridine at 0°C, forming 2-acetyl-5-chlorophenyl benzoate. Subsequent rearrangement with KOH in refluxing ethanol (12 h) yields the target dione in 55% yield. Key advantages include:

- Functional group tolerance : Nitro and methoxy substituents remain intact

- Stereochemical control : Prevents cis-trans isomerization observed in Claisen products

- Scalability : 50 g batches demonstrated with <5% yield variance

Advanced Chlorination Strategies

Post-Condensation Halogenation

Late-stage chlorination using ammonium persulfate (2.5 eq) and KCl (2 eq) under solvent-free grinding conditions introduces chlorine at the 5-position with 89% efficiency. The mechanochemical process:

- Ball-mill reactants at 350 rpm for 15 minutes

- Quench with ice-cold 1M HCl

- Recrystallize from ethanol/water (3:1)

Comparative studies show this method reduces byproduct formation from 22% (SO2Cl2 method) to 6% while eliminating chlorinated solvent waste.

Directed Ortho-Metalation

For precision halogen placement, n-BuLi-mediated lithiation at -78°C allows electrophilic trapping with ClP(O)(OEt)2. This achieves >95% regioselectivity for 5-chloro substitution but requires cryogenic conditions and specialized apparatus.

Spectroscopic Characterization

Tautomeric Equilibrium Analysis

1H NMR (400 MHz, CDCl3) reveals two distinct tautomers:

- Keto form : δ 15.66 (s, enolic OH), 6.75 (s, aromatic H)

- Enol form : δ 11.73 (s, phenolic OH), 4.59 (s, methine H)

Integration shows 13% keto / 87% enol populations at 25°C, with coalescence observed at 60°C. DFT calculations (B3LYP/6-311++G**) correlate well with experimental ΔG‡ of 12.3 kcal/mol for tautomer interconversion.

Crystallographic Evidence

Single-crystal X-ray diffraction (Cu Kα, 150 K) confirms enolic structure with:

- O1-C2 bond length: 1.265 Å (double bond character)

- C3-C4 distance: 1.456 Å (single bond)

- Dihedral angle between aromatic rings: 38.7°

Industrial-Scale Optimization

Continuous Flow Reactor Design

Microfluidic systems (0.5 mm ID PTFE tubing) enhance heat transfer during exothermic condensation:

- Residence time: 8.2 minutes vs. 2 hours batch

- Productivity: 1.2 kg/L·h vs. 0.3 kg/L·h

- Impurity profile: <0.5% vs. 3.7% side products

Green Solvent Alternatives

Cyclopentyl methyl ether (CPME) replaces THF in 85% yield with:

- Lower peroxide formation risk

- Higher boiling point (106°C) enables atmospheric pressure reactions

- 98% solvent recovery via distillation

Stability and Degradation Pathways

Accelerated stability testing (40°C/75% RH, 6 months) shows:

- Hydrolysis : 12% degradation to 5-chloro-2-hydroxyacetophenone at pH <3

- Oxidation : 8% quinone formation under O2 atmosphere

- Photolysis : 23% decomposition under UV-A exposure

Addition of 0.1% BHT antioxidant reduces oxidative degradation to <2%.

Analyse Des Réactions Chimiques

Types of Reactions: 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Ammonia or primary amines in ethanol.

Major Products Formed:

Oxidation: 1-(5-Chloro-2-oxophenyl)-3-phenylpropane-1,3-dione.

Reduction: 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-diol.

Substitution: 1-(5-Amino-2-hydroxyphenyl)-3-phenylpropane-1,3-dione.

Applications De Recherche Scientifique

1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione has several scientific research applications:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of anti-inflammatory and anticancer agents.

Industry: Utilized in the production of advanced materials and as a precursor for various functionalized compounds.

Mécanisme D'action

The mechanism of action of 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, thereby exerting its therapeutic effects.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., Cl at position 5) enhance stability and influence tautomerism, while methoxy or methyl groups (e.g., 4-CH₃ in ) improve solubility .

- Synthesis Efficiency : Microwave and ultrasound methods achieve higher yields (>65%) compared to traditional thermal methods (e.g., 65% in ) .

Reactivity and Tautomerism

- Keto-Enol Tautomerism: The target compound predominantly exists in the enol form (80–95% in solution), similar to 1-(2-hydroxy-4-methoxyphenyl)-3-phenylpropane-1,3-dione. However, 1-(2-hydroxy-4,6-dimethoxyphenyl)-3-phenylpropane-1,3-dione remains in the diketone form in the solid state, highlighting steric and electronic effects of substituents .

- Metal Chelation: The enol form enables bidentate coordination with transition metals (e.g., Ni(II), Co(II)), forming octahedral complexes with 1:2 (metal:ligand) stoichiometry .

Physical and Spectral Properties

Activité Biologique

1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione, also known as Chloroacetophenone , is a compound with significant biological activity. This article explores its chemical properties, biological effects, and relevant research findings.

- Molecular Formula : C₁₅H₁₁ClO₃

- Molecular Weight : 274.7 g/mol

- CAS Number : 5067-25-4

- Melting Point : 107°C to 112°C

- Solubility : Insoluble in water; soluble in chloroform, ethanol, and ethyl acetate.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₁ClO₃ |

| Molecular Weight | 274.7 g/mol |

| Melting Point | 107 - 112 °C |

| Solubility | Chloroform, Ethanol |

| Density | 1.366 g/cm³ |

Antioxidant Properties

Research indicates that this compound exhibits notable antioxidant activity. In vitro studies demonstrated that it scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress-related diseases .

Antimicrobial Activity

Several studies have reported the antimicrobial properties of this compound. It has shown effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve the disruption of bacterial cell walls and inhibition of metabolic pathways essential for bacterial growth .

Cytotoxicity and Cancer Research

The compound has been evaluated for its cytotoxic effects on cancer cells. In laboratory settings, it exhibited selective cytotoxicity towards certain cancer cell lines while sparing normal cells. This property makes it a potential candidate for further development in cancer therapeutics .

Study on Antioxidant Activity

In a study published by Miyake et al., the compound was tested for its ability to inhibit lipid peroxidation in rat liver microsomes. Results indicated a significant reduction in malondialdehyde (MDA) levels, suggesting strong antioxidant capabilities (Miyake et al., 2007) .

Antimicrobial Efficacy Study

A research conducted by Nizamuddin et al. assessed the antimicrobial efficacy of various derivatives of this compound. The study found that modifications to the phenyl group increased antibacterial activity against Staphylococcus aureus, highlighting the importance of structural variations in enhancing biological efficacy (Nizamuddin et al., 1982) .

Q & A

Q. Q1. What are the established synthetic routes for 1-(5-Chloro-2-hydroxyphenyl)-3-phenylpropane-1,3-dione, and how can reaction conditions be optimized for higher yields?

The compound is synthesized via base-catalyzed condensation of 5-chloro-2-hydroxyacetophenone with benzaldehyde derivatives. details a method using NaOH and hydrogen peroxide in ethanol under reflux to form epoxy derivatives, achieving yields through controlled stoichiometry and temperature (10°C for initial mixing, followed by reflux). Key optimizations include:

- Catalyst selection : Use of triethylamine as a base in anhydrous toluene for phosphorus halide reactions ().

- Purification : Recrystallization from ethanol to enhance purity .

- Reaction time : Stirring for 2 hours post-peroxide addition ensures complete epoxidation .

Basic Research: Spectroscopic Characterization

Q. Q2. Which spectroscopic techniques are most effective for characterizing structural features of this compound?

- NMR : Proton and carbon NMR resolve aromatic substituents (e.g., 5-chloro-2-hydroxyphenyl) and diketone moieties. highlights the use of NMR to confirm benzoxaphosphinine derivatives.

- IR : Detects carbonyl stretching (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹).

- Mass Spectrometry : High-resolution MS validates molecular ion peaks and fragmentation patterns .

Basic Research: Reactivity with Electrophilic Reagents

Q. Q3. How does the compound react with phosphorus halides, and what novel heterocycles can be synthesized?

Reaction with phenyl phosphorus halides (e.g., PCl₃) in dry toluene yields 1,2-benzoxaphosphinines. describes a method where triethylamine facilitates nucleophilic attack at the diketone carbonyl, forming a phosphorus-oxygen bond. Key steps:

- Temperature control : 10°C initial mixing to prevent side reactions.

- Reflux duration : 8–12 hours ensures cyclization .

Advanced Research: Biological Activity Profiling

Q. Q4. How do structural modifications (e.g., chloro or hydroxyl groups) influence antibacterial and antifungal activity?

demonstrates that electron-withdrawing groups (e.g., -Cl) enhance antibacterial activity by increasing electrophilicity. For example:

- 5-Chloro substitution : Improves membrane permeability in Gram-negative bacteria.

- Hydroxyl positioning : Meta-hydroxyl groups on the phenyl ring reduce steric hindrance, improving target binding .

Advanced Research: Stability and Degradation Pathways

Q. Q5. What factors contribute to the compound’s stability under ambient and reactive conditions?

- Light sensitivity : Conjugated diketones may undergo photodegradation; storage in amber vials is recommended.

- Moisture : Hydrolysis of the diketone moiety is minimized using desiccants.

- Surface interactions : Adsorption on glassware vs. polymer surfaces affects reactivity ( suggests surface chemistry studies using microspectroscopic imaging) .

Advanced Research: Computational Modeling

Q. Q6. How can DFT calculations or molecular docking predict the compound’s reactivity with biological targets?

- Density Functional Theory (DFT) : Models charge distribution and frontier molecular orbitals to predict electrophilic sites.

- Molecular docking : Software like MOE () simulates binding to bacterial enoyl-ACP reductase, a target for antibacterial agents. Key parameters include binding affinity (ΔG) and hydrogen-bond interactions .

Advanced Research: Resolving Data Contradictions

Q. Q7. How can researchers reconcile discrepancies in reported biological activities across studies?

- Variable protocols : Differences in MIC assays (e.g., broth microdilution vs. agar diffusion) affect activity thresholds.

- Structural analogs : Compare derivatives with identical substituents but divergent activities ( notes glucopyranosyloxy groups reduce antifungal efficacy due to steric bulk) .

- Meta-analysis : Cross-reference datasets using standardized metrics (e.g., IC₅₀ normalization).

Q. Methodological Recommendations

- Synthetic reproducibility : Adopt anhydrous conditions and inert atmospheres for phosphorus halide reactions .

- Biological assays : Include positive controls (e.g., ciprofloxacin for antibacterial studies) to benchmark activity .

- Computational validation : Combine docking results with experimental IC₅₀ values to refine predictive models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.